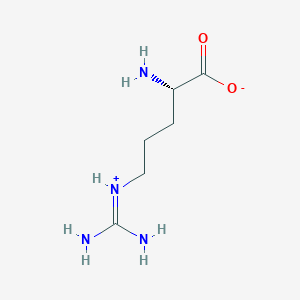
Protonated arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is a chemical compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.201 g/mol . This compound is also known as protonated arginine, which is a form of the amino acid arginine. It plays a crucial role in various biological processes and is widely studied in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate typically involves the protonation of arginine. Arginine can be obtained through various synthetic routes, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the Gabriel synthesis, which uses potassium phthalimide and diethyl bromomalonate to form arginine.
Industrial Production Methods
Industrial production of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate often involves the fermentation of natural sources such as soybeans or other protein-rich materials. The fermentation process is followed by extraction and purification to obtain the desired compound in its protonated form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and guanidino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Various amino acids and related compounds.
Substitution: Derivatives of arginine with different functional groups.
Scientific Research Applications
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in protein synthesis and is a precursor for the synthesis of nitric oxide.
Medicine: It is studied for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.
Industry: It is used in the production of dietary supplements and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate involves its conversion to nitric oxide through the action of the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound also interacts with various molecular targets, including receptors and enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Lysine: Another essential amino acid with a similar structure but different functional groups.
Ornithine: A non-proteinogenic amino acid involved in the urea cycle.
Citrulline: An intermediate in the urea cycle and a precursor for arginine synthesis.
Uniqueness
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is unique due to its guanidino group, which is responsible for its ability to produce nitric oxide. This property distinguishes it from other similar amino acids and makes it a crucial compound in various biological processes.
Properties
CAS No. |
104352-01-4 |
|---|---|
Molecular Formula |
C6H14N4O2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |
InChI Key |
ODKSFYDXXFIFQN-BYPYZUCNSA-N |
SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |
Canonical SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
Color/Form |
Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |
melting_point |
244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |
Key on ui other cas no. |
4455-52-1 74-79-3 |
physical_description |
Solid White crystals or crystalline powder; odourless |
Pictograms |
Irritant |
solubility |
182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |
Synonyms |
Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















